molecular formula C9H15NO2 B3151932 Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- CAS No. 724772-88-7

Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-

Cat. No.: B3151932
CAS No.: 724772-88-7
M. Wt: 169.22 g/mol
InChI Key: OOVXSRNSUMYRGO-UHFFFAOYSA-N
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Description

Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- is a bicyclic compound featuring a spiro junction between a cyclopropane and a cycloheptane ring, with a carboxylic acid group at position 1 and an aminomethyl substituent.

  • Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-5,6-dimethyl (CAS 724773-04-0): A derivative with additional methyl groups, molecular formula C₁₁H₁₉NO₂, and molecular weight 197.27 g/mol .

Properties

IUPAC Name

2-(aminomethyl)spiro[2.4]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-6-9(7(11)12)5-8(9)3-1-2-4-8/h1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVXSRNSUMYRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- typically involves multi-step organic reactions. One common method includes the reaction of a spiro[2.4]heptane derivative with a suitable aminomethylating agent under controlled conditions. For instance, the reaction can be carried out using sodium azide, chloroformic acid ethyl ester, and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.4]heptane-1-carboxylic acid derivatives with additional oxygen functionalities, while reduction can produce alcohol derivatives.

Scientific Research Applications

Reaction Types

This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to oxo derivatives using potassium permanganate or chromium trioxide.
  • Reduction: Transformation of the carboxylic acid group to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions involving the aminomethyl group.

Chemistry

Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds. Its unique structure allows for the development of new chemical entities with potential applications in various fields.

Biology

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties: Studies suggest that it may exhibit activity against certain bacterial strains.
  • Anticancer Properties: Preliminary research indicates possible efficacy in inhibiting cancer cell growth through specific molecular interactions.

Medicine

The compound is being explored as a pharmaceutical intermediate, with ongoing research into its role in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in therapeutic applications.

Industry

In industrial applications, Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- is utilized in the production of specialty chemicals and materials with unique properties. Its reactivity allows for modifications that can lead to innovative products.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of Spiro[2.4]heptane-1-carboxylic acid against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Case Study 2: Drug Development

In a collaborative research project, Spiro[2.4]heptane-1-carboxylic acid was investigated for its potential as a lead compound in anticancer drug development. The study revealed that derivatives of this compound showed promising results in reducing tumor cell viability in vitro.

Mechanism of Action

The mechanism of action of Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Spiro Carboxylic Acid Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors LogP (XlogP) Solubility (mg/L)
Spiro[2.4]heptane-1-carboxylic acid (17202-94-7) C₈H₁₂O₂ 140.18 1 / 2 0.6 (calc) 2424–6556
1-(Aminomethyl)-5,6-dimethyl variant (724773-04-0) C₁₁H₁₉NO₂ 197.27 2 / 3 -0.9 Not reported
Spiro[2.6]nonane-1-carboxylic acid, 1-(aminomethyl)-2-methyl (724772-87-6) C₁₂H₂₁NO₂ 211.30 2 / 3 Not reported Not reported
Gabapentin analog (60142-96-3) C₉H₁₇NO₂ 171.24 2 / 3 -1.2 Highly soluble
Key Observations:

Spiro[2.6]nonane derivatives exhibit higher molecular weight and flexibility, which may influence pharmacokinetic properties .

Hydrophilicity: The aminomethyl group in 724773-04-0 reduces LogP (-0.9 vs. 0.6 for the base compound), increasing hydrophilicity and likely improving aqueous solubility .

Synthetic Accessibility: Spiro[2.4]heptane derivatives are synthesized via 1,3-cycloaddition of azomethine ylides with electron-withdrawing groups, as demonstrated for spiro dihydrouracils . Methyl-substituted variants (e.g., 724773-04-0) require additional steps, such as cyanide reduction to generate the aminomethyl group .

Pharmacological and Functional Comparisons

Key Insights:
  • Spiro[2.4]heptane derivatives are explored as rigid scaffolds in drug design to restrict conformational flexibility, improving target selectivity .

Biological Activity

Overview

Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- is a unique organic compound characterized by its spirocyclic structure, which includes a carboxylic acid group and an aminomethyl group. This structural configuration imparts distinct chemical properties that are of significant interest in biological research, particularly in the fields of medicinal chemistry and pharmacology.

The compound can be synthesized through multi-step organic reactions. A common synthetic route involves the reaction of a spiro[2.4]heptane derivative with an aminomethylating agent under controlled conditions, such as using sodium azide and chloroformic acid ethyl ester in the presence of triethylamine.

PropertyValue
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
CAS Number724772-88-7
SolubilitySoluble in water

Biological Activity

Research indicates that Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- exhibits potential antimicrobial and anticancer properties. The aminomethyl group is believed to interact with biological targets, influencing various biochemical pathways.

The mechanism of action involves the formation of hydrogen bonds and electrostatic interactions between the aminomethyl group and specific biological molecules. This interaction may modulate enzyme activity or receptor functions, leading to its observed biological effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds, including Spiro[2.4]heptane-1-carboxylic acid, showed significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural uniqueness contributes to its effectiveness as an antimicrobial agent .
  • Anticancer Properties : Research has indicated that compounds with spirocyclic structures can exhibit cytotoxic effects on cancer cell lines. For instance, a derivative was shown to induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of MRSA growth
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

When compared to other spirocyclic compounds, such as Spiro[2.4]heptane-1-carboxamide, Spiro[2.5]octane-1-carboxylic acid, and their derivatives, Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- stands out due to its dual functional groups that enhance its reactivity and biological activity.

Table 3: Comparison with Similar Compounds

CompoundFunctional GroupsBiological Activity
Spiro[2.4]heptane-1-carboxylic acidCarboxylic acid, AminomethylAntimicrobial, Anticancer
Spiro[2.4]heptane-1-carboxamideCarboxamideLimited activity
Spiro[2.5]octane-1-carboxylic acidCarboxylic acidModerate activity

Q & A

Q. What are the key synthetic routes for Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-, and how do reaction conditions influence yield?

The synthesis of spirocyclic compounds like Spiro[2.4]heptane-1-carboxylic acid derivatives typically involves cyclization reactions. For example:

  • Cyclization of diols/carboxylic acids : Acid-catalyzed cyclization of precursors (e.g., diols or amino acids) under controlled temperatures (e.g., 60–80°C) can form the spirocyclic backbone .
  • Functional group protection : The aminomethyl group may require protection (e.g., Fmoc or benzyloxycarbonyl) during synthesis to avoid side reactions. Deprotection is achieved via acidic (TFA) or basic conditions .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or transition metals (Pd/C for hydrogenation) are often used to enhance reaction efficiency .

Q. How is the spirocyclic structure confirmed, and what spectroscopic techniques are critical?

Structural validation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for spirocyclic protons (δ 1.2–2.8 ppm) and aminomethyl groups (δ 2.9–3.5 ppm). Coupling constants (e.g., J = 8–12 Hz) confirm ring fusion .
    • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; spiro carbons at δ 35–50 ppm .
  • X-ray crystallography : Resolves bond angles and confirms bicyclic geometry (e.g., norbornane-like systems) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₁₃NO₂ for the base structure) .

Q. What purification strategies are effective for isolating Spiro[2.4]heptane-1-carboxylic acid derivatives?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar derivatives .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals, especially for carboxylic acid forms .
  • Distillation : Vacuum distillation (50–80°C, 0.1 mmHg) isolates volatile intermediates .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence biological activity, and what are key mechanistic insights?

The rigid spiro structure enhances:

  • Bioisosterism : Mimics meta-substituted aromatics, improving metabolic stability and lipophilicity in drug candidates .
  • Enzyme inhibition : The aminomethyl group interacts with catalytic residues (e.g., in proteases or kinases), as shown in molecular docking studies .
  • Anticancer activity : Derivatives induce apoptosis via mitochondrial pathway modulation (IC₅₀ = 1–10 µM in HeLa cells) .

Q. How do computational methods (e.g., DFT) explain the reactivity of the spirocyclic core?

  • Pyramidalization of nitrogen : Quantum mechanical studies reveal non-planar amide geometries (e.g., 20° deviation from sp²), enhancing electrophilicity for nucleophilic attacks .
  • Transition state analysis : DFT calculations (B3LYP/6-31G*) show low energy barriers (~15 kcal/mol) for ring-opening reactions, guiding functionalization strategies .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Structural analogs : Compare activities of Spiro[2.4]heptane derivatives with/without aminomethyl groups to isolate pharmacophore contributions .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
  • Metabolic stability : LC-MS/MS quantifies metabolite formation (e.g., oxidative deamination) to explain reduced efficacy in certain models .

Q. How can the compound’s stability under physiological conditions be optimized?

  • pH-sensitive prodrugs : Esterification of the carboxylic acid (e.g., ethyl ester) improves plasma stability (t₁/₂ > 24h vs. 2h for free acid) .
  • Chelation : Metal complexes (e.g., Zn²⁺) stabilize the spirocyclic core against hydrolysis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of immobilized lipases (e.g., Candida antarctica) achieves >99% ee for enantiopure derivatives .
  • Continuous flow reactors : Microfluidic systems enhance heat/mass transfer, reducing racemization during cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-
Reactant of Route 2
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-

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